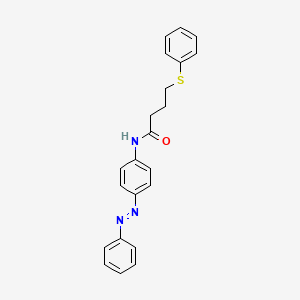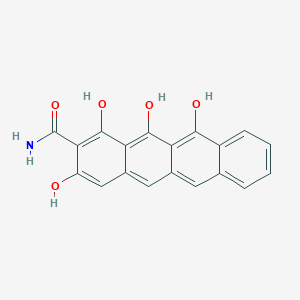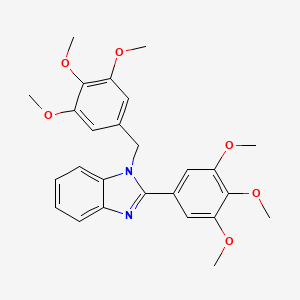
Quadrilineatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Quadrilineatin can be synthesized through various chemical routes. One common method involves the oxidation of specific aromatic compounds. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . Industrial production methods may involve the fermentation of Aspergillus quadrilineatus cultures, followed by extraction and purification of the compound .
Analyse Des Réactions Chimiques
Quadrilineatin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
Quadrilineatin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Quadrilineatin involves its interaction with cellular components. It inhibits electron transport and oxidative phosphorylation in mitochondria, affecting energy production in cells. The compound’s highly reactive ortho-diformyl group is believed to cross-link amino groups on membrane polypeptides, disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Quadrilineatin is unique due to its specific structure and biological activity. Similar compounds include:
Cyclopaldic acid: Another aromatic ortho-dialdehyde with similar inhibitory effects on mitochondrial function.
Flavipin: A structurally related compound with potent antifungal properties.
Propriétés
Numéro CAS |
642-27-3 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
5-hydroxy-3-methoxy-4-methylphthalaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3-5,13H,1-2H3 |
Clé InChI |
VKLDQCUGHRGDAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1OC)C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


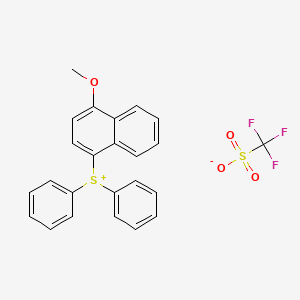
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
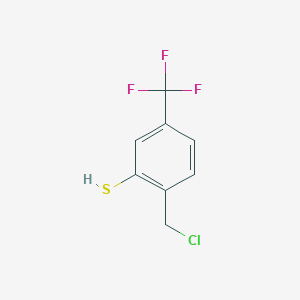
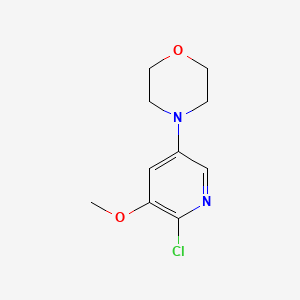
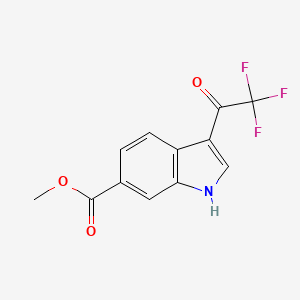
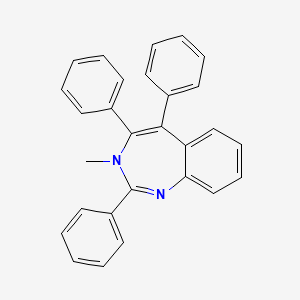
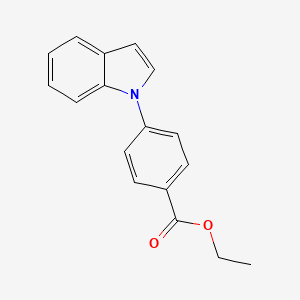
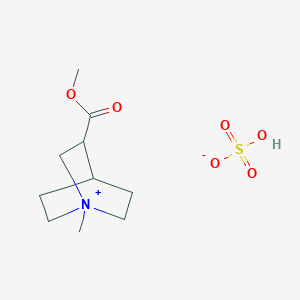
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

